molecular formula C8H10N4O B11909381 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 717875-82-6

4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B11909381
CAS No.: 717875-82-6
M. Wt: 178.19 g/mol
InChI Key: REGYULXJGDJGBJ-UHFFFAOYSA-N
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Description

4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a methoxy group at the fourth position and a methyl group at the first position of the pyrazole ring, along with an amine group at the third position, makes this compound unique. Pyrazolopyridines have garnered significant interest due to their potential biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions.

    Cyclization with Pyridine: The formed pyrazole is then subjected to cyclization with a pyridine derivative. This step often requires the use of catalysts such as iodine or Lewis acids to facilitate the ring closure.

    Functional Group Introduction: The methoxy and methyl groups are introduced through alkylation reactions. .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with diverse functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. For instance, it may inhibit kinase enzymes by binding to their active sites, preventing phosphorylation events crucial for cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound in drug discovery and development .

Properties

CAS No.

717875-82-6

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

4-methoxy-1-methylpyrazolo[3,4-b]pyridin-3-amine

InChI

InChI=1S/C8H10N4O/c1-12-8-6(7(9)11-12)5(13-2)3-4-10-8/h3-4H,1-2H3,(H2,9,11)

InChI Key

REGYULXJGDJGBJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=CC(=C2C(=N1)N)OC

Origin of Product

United States

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